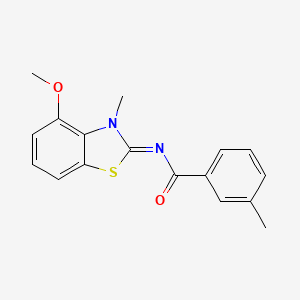![molecular formula C17H14N4S2 B2887193 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 450394-68-0](/img/structure/B2887193.png)
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” is a benzimidazole derivative . Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . Thiosemicarbazone moiety is another privileged structure that is found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The preparation of “2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide” involves two steps . In the first step, “1,3-dihydro-2H-1,3-benzimidazole-2-thione” was reacted with “4-fluorobenzaldehyde” in DMSO to get “4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde” in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded "2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide" .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” is a nucleophilic aromatic substitution .Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis for Antimicrobial Properties : A range of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including structures similar to the compound , have been synthesized for preliminary antimicrobial testing. These compounds have shown significant activity against various microbial strains, including C. albicans and S. aureus, indicating their potential as antimicrobial agents (Soliman et al., 2009).
- Antibacterial Screening : Another study reported the synthesis and antibacterial screening of novel fused imino pyrimido benzothiazole derivatives, showcasing the versatility of such compounds in combating bacterial infections (Kale and Mene, 2013).
Anticancer Applications
- Broad Spectrum Anticancer Agents : Pyrazolo[3,4-d]pyrimidine derivatives, containing the benzimidazole moiety, have been synthesized and evaluated for their anticancer activities across a panel of 60 human cancer cell lines. Some compounds exhibited potent and broad-spectrum anticancer activities, suggesting their promise as therapeutic leads in cancer treatment (Singla et al., 2017).
- Inhibitor of SARS-CoV-2 : A novel tetrahydropyrimidine derivative was synthesized and evaluated for its potential to inhibit SARS-CoV-2. Molecular docking analysis suggested its efficacy as an inhibitor, demonstrating the compound's potential relevance in addressing viral infections, including COVID-19 (Genç et al., 2021).
Other Biological Activities
- Anti-inflammatory Screening : Some derivatives have been synthesized and evaluated for their anti-inflammatory activities, indicating their potential use in developing new anti-inflammatory drugs (Prajapat and Talesara, 2016).
- Synthesis for Biological Evaluation : The synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one derivatives and their evaluation for antimicrobial activity further highlights the chemical versatility and potential therapeutic applications of these compounds (Nagaraja et al., 2020).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-4-8-13-10(5-1)14-15(22-13)18-9-19-16(14)23-17-20-11-6-2-3-7-12(11)21-17/h2-3,6-7,9H,1,4-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDOOWLAAJQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)
![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)
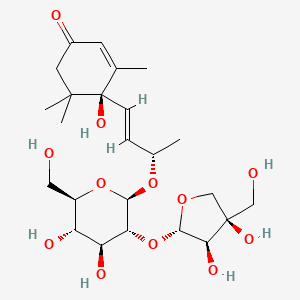
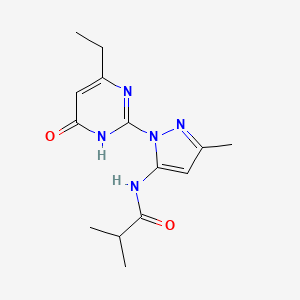
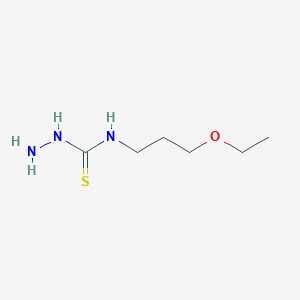
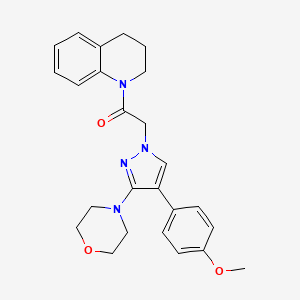

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)

